4-Methoxybicyclo[2.2.2]oct-5-en-2-one
Description
Properties
CAS No. |
25494-96-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
FJQYKJCOPCZIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C=C1)C(=O)C2 |
Origin of Product |
United States |
Mechanistic Investigations and Rearrangement Pathways of 4 Methoxybicyclo 2.2.2 Oct 5 En 2 One Systems
Radical Rearrangements
Radical-induced rearrangements in bicyclo[2.2.2]octenyl systems offer a fascinating glimpse into the interplay of electronic and steric effects on reaction pathways. When subjected to radical-generating conditions, these molecules can follow intricate rearrangement cascades to yield thermodynamically more favorable products.
A key rearrangement observed in 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals is the homoallyl-cyclopropyl carbinyl radical rearrangement. acs.org This process is initiated by the generation of a secondary radical at the C-2 position. acs.org This radical can then undergo a rearrangement through a transient cyclopropyl (B3062369) carbinyl radical intermediate to form a more stable bicyclo[3.2.1]oct-6-en-2-yl radical. acs.org
The proposed mechanism involves the following steps:
Generation of the initial secondary radical (a homoallyl radical) at the C-2 position of the bicyclo[2.2.2]octene skeleton. acs.org
This radical undergoes a rearrangement to form a cyclopropyl carbinyl radical intermediate. acs.org
Subsequent cleavage of a different bond in this intermediate leads to the formation of the rearranged bicyclo[3.2.1]oct-6-en-2-yl radical. acs.org
This pathway is a classic example of how radical intermediates can trigger significant skeletal reorganization to achieve greater stability.
The outcome of these radical rearrangements is governed by a delicate balance of thermodynamic factors, primarily the interplay between ring strain and radical stability. acs.org While the bicyclo[3.2.1]octene system is generally considered to have greater ring strain than the bicyclo[2.2.2]octene system, the rearrangement will still be favored if the resulting radical is significantly more stable. acs.org
The stability of the radical is heavily influenced by the nature of the substituent at the 4-position (which becomes the 2-position in the rearranged product). researchgate.net For instance, an alkoxy substituent can effectively stabilize an adjacent radical, thus promoting the rearrangement to the bicyclo[3.2.1]octyl system. acs.orgresearchgate.net Conversely, for substituents like silyloxymethyl or benzyl, the unrearranged bicyclo[2.2.2]octene product may be favored, suggesting that the secondary radical in the original bicyclic system is more stable than the tertiary radical in the rearranged one in these specific cases. acs.org
Theoretical calculations using Density Functional Theory (DFT) have been employed to quantify the thermodynamics of these reactions, providing insights into the relative energies of the radical intermediates and the transition states. acs.org These calculations have shown that even a secondary bicyclo[2.2.2]oct-5-en-2-yl radical can be more stable than a tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, depending on the substitution pattern, due to the greater strain of the bicyclo[3.2.1] skeleton. acs.org
| Substituent (R) | Favored Product | Key Influencing Factor |
|---|---|---|
| Alkoxy | Rearranged (bicyclo[3.2.1]octene) | Stabilization of the rearranged radical |
| Phenyl | Rearranged (bicyclo[3.2.1]octene) | Stabilization of the rearranged radical |
| Silyloxymethyl | Unrearranged (bicyclo[2.2.2]octene) | Greater stability of the initial secondary radical |
| Benzyl | Unrearranged (bicyclo[2.2.2]octene) | Greater stability of the initial secondary radical |
Cationic Rearrangements (Pinacol-Type Rearrangements)
In the presence of acid, 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols, which can be derived from 4-methoxybicyclo[2.2.2]oct-5-en-2-one, undergo pinacol-type rearrangements. This class of reactions involves the 1,2-migration of a group to an adjacent carbocationic center, leading to a skeletal reorganization.
The treatment of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols with an acid catalyst, such as p-toluenesulfonic acid in boiling benzene, induces a pinacol-type rearrangement to yield bicyclo[3.2.1]oct-6-en-2-ones as the major products. oup.comresearchgate.net This transformation involves the protonation of the hydroxyl group, its departure as water to form a tertiary carbocation, followed by the migration of one of the adjacent carbon bridges. The migration of the unsaturated bridge is notably predominant in the exo isomers. oup.comresearchgate.net The endo isomers also undergo rearrangement under the same conditions, but the product distribution is more complex and influenced by the substituent at the C-2 position. researchgate.net
The nature of the substituent at the C-2 position plays a crucial role in directing the course of the pinacol-type rearrangement and influencing the ratio of the resulting products. oup.comresearchgate.net In the rearrangement of the exo-2-ols, there is a remarkable preference for the migration of the unsaturated bridge. oup.com For the endo isomers, the ratio of the rearranged products is more sensitive to the electronic and steric properties of the C-2 substituent. researchgate.net A mechanism has been proposed to account for these substituent effects, highlighting the intricate electronic control exerted over the migratory aptitude of the different bridges in the bicyclic system. researchgate.net
| Starting Material Isomer | Substituent at C-2 | Major Rearrangement Product | Observation |
|---|---|---|---|
| exo-2-ol | Various Alkyl/Aryl | bicyclo[3.2.1]oct-6-en-2-one | Predominant migration of the unsaturated bridge. |
| endo-2-ol | Various Alkyl/Aryl | Mixture of bicyclo[3.2.1]oct-6-en-2-one and bicyclo[3.2.1]oct-3-en-2-one | Product ratio is influenced by the nature of the C-2 substituent. |
Anionic Rearrangements
Anionic rearrangements are a class of powerful carbon-carbon bond-forming reactions that are significantly accelerated by the presence of a negatively charged atom, typically an oxygen anion (alkoxide). In the context of bicyclo[2.2.2]octenone systems, these reactions provide efficient pathways to complex molecular architectures that would be challenging to access through other means. The generation of an alkoxide from a precursor alcohol drastically increases the rate of rearrangement, often by a factor of 10¹⁰ to 10¹⁷, allowing reactions to proceed under mild conditions. wikipedia.orgnih.govorganic-chemistry.org
Anionic Oxy-Cope Rearrangements
The anionic oxy-Cope rearrangement is a variant of the Cope rearrangement, a nih.govnih.gov-sigmatropic shift that reorganizes the carbon skeleton of a 1,5-diene. wikipedia.org The reaction's utility is greatly enhanced when a hydroxyl group is present at the C3 position of the diene, creating a 1,5-dien-3-ol. nih.gov Deprotonation of this alcohol with a strong base, such as potassium hydride (KH), generates an alkoxide. This intermediate readily undergoes rearrangement to form an enolate, which upon aqueous workup, tautomerizes to a stable δ,ε-unsaturated carbonyl compound. organic-chemistry.org The thermodynamic driving force for this irreversible transformation is the formation of the strong carbonyl bond. wikipedia.org
For the this compound system, the ketone itself is not the direct substrate but rather a precursor to the required 1,5-dien-3-ol. Nucleophilic 1,2-addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to the carbonyl group of the bicyclic ketone furnishes the tertiary alcohol necessary for the rearrangement. ucla.eduresearchgate.net Subsequent treatment with a base initiates the anionic oxy-Cope cascade. Bicyclo[2.2.2]octene systems are well-established substrates for this powerful transformation, providing a reliable method for C-C bond formation and ring expansion. ucla.eduucla.edu
The table below illustrates representative conditions for this type of rearrangement in related bicyclic systems.
| Precursor Ketone System | Reagents | Product Type | Yield (%) |
| Bicyclo[2.2.1]heptenone derivative | 1. Vinylmagnesium bromide 2. KH in THF | Rearranged hydrindanone derivative | 72 |
| Substituted Bicyclo[2.2.2]octen-2-ol | Potassium hydride in HMPA | Rearranged decalin system | High |
| Bis-styrenyl allyl alcohol | Bifunctional urea (B33335) catalysts, base | δ,ε-unsaturated carbonyl | Up to 75:25 e.r. |
This table presents data synthesized from findings on related bicyclic systems to illustrate the general reaction pathway. nih.govucla.educhemistry-chemists.com
Sigmatropic Shifts in Bridged Polycyclic Systems
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system to a new position. wikipedia.org The oxy-Cope rearrangement is a specific example of a nih.govnih.gov sigmatropic shift. However, bridged polycyclic systems like the bicyclo[2.2.2]octenone framework can undergo other types of sigmatropic shifts, governed by the Woodward-Hoffmann rules, which dictate the stereochemical course based on the number of electrons involved and whether the reaction is induced by heat or light. hcpgcollege.edu.in
Common shifts observed in these systems include wikipedia.orgnih.gov, wikipedia.orgresearchgate.net, and wikipedia.orghcpgcollege.edu.in migrations of hydrogen or alkyl groups. wikipedia.orghcpgcollege.edu.in For instance, thermal wikipedia.orgresearchgate.net hydrogen shifts are common suprafacial processes, while photochemical wikipedia.orgnih.gov shifts also proceed suprafacially. libretexts.org In more complex scenarios, a series of sigmatropic shifts can occur, sometimes referred to as "walk rearrangements," where a group migrates around the polycyclic framework. wikipedia.org
Recent studies on substituted bicyclo[2.2.2]oct-5-en-2-ones have demonstrated regioselective photoinduced rearrangements. For example, irradiation of bicyclo[2.2.2]oct-5-en-2-ones bearing bulky, electron-deficient substituents at the bridgehead position can lead to a wikipedia.orgresearchgate.net-phenyl migration. beilstein-journals.org This process results in the formation of exceptionally stable vinyl ketenes, showcasing a pathway that diverges from the more common oxy-Cope manifold. beilstein-journals.org The transformation is believed to proceed via a triplet-mediated pathway, with the regioselectivity controlled by the steric and electronic properties of the substituents on the bicyclic core. beilstein-journals.org
Fragmentation Reactions
Fragmentation reactions involve the cleavage of one or more bonds within the bicyclo[2.2.2]octenone framework, providing a powerful strategy for untying its complex, bridged structure to generate highly functionalized and synthetically useful monocyclic cores, particularly cyclohexene (B86901) and cyclohexenone derivatives.
Thermal Decomposition of Bicyclic Esters Yielding Unsaturated Cores
The thermal decomposition, or pyrolysis, of esters derived from bicyclic alcohols can lead to the formation of unsaturated products through the elimination of a carboxylic acid. This process typically proceeds through a concerted, cyclic transition state. While not a direct reaction of this compound, esters derived from its corresponding alcohol can undergo such fragmentation. The pyrolysis of these bicyclic esters often occurs via radical mechanisms, involving the homolytic breaking of C-C, C-N, and C-O bonds at elevated temperatures. nih.gov The degradation generally initiates with the cleavage of bonds nearest the ester group. researchgate.net The specific structure of the bicyclic framework and the nature of the ester influence the reaction pathway and the final unsaturated products.
| Substrate Type | Decomposition Temperature | Key Products | Mechanism |
| Polynitrogenated heterocyclic esters | >250 °C | Varies based on structure | Radical mechanism |
| Unsaturated polyester (B1180765) matrix | 260-445 °C | Styrene, char | Homolytic cleavage |
This table provides general data on the thermal decomposition of related ester and polyester systems. nih.govresearchgate.net
Baeyer-Villiger Fragmentation for Cyclohexenone Synthesis
The Baeyer-Villiger oxidation is a classic organic reaction that transforms a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. This reaction can be harnessed as a fragmentation method for bicyclo[2.2.2]octenone systems. The key to this fragmentation is the regioselective insertion of an oxygen atom, which is dictated by the relative migratory aptitude of the carbon atoms adjacent to the carbonyl group. In bicyclic systems, the migration of a strained bridgehead carbon is often favored. researchgate.net
The oxidation of 1-methoxybicyclo[2.2.2]oct-5-enones with peracetic acid in a sodium acetate-buffered medium provides a direct route to 4-substituted cyclohex-2-en-1-one 4-acetic acid derivatives. rsc.org This transformation is not merely an oxygen insertion to form a lactone but a complete fragmentation of the bicyclic core, yielding a highly functionalized cyclohexenone. This method represents a valuable synthetic tool for converting readily available bicyclic structures into versatile monocyclic building blocks. rsc.org
| Substrate | Oxidant | Product |
| 1-methoxybicyclo[2.2.2]oct-5-enone derivatives | Peracetic acid, Sodium acetate (B1210297) | 4-substituted cyclohex-2-en-1-one 4-acetic acid derivatives |
Data derived from research on the fragmentation of closely related bicyclic ketones. rsc.org
Cleavage Reactions in Related Bicyclic Systems
Beyond the Baeyer-Villiger reaction, other cleavage methods have been developed to fragment the bicyclo[2.2.2]octenone skeleton, providing access to a diverse array of functionalized cyclohexene cores. These methods often target specific functionalities installed on the bicyclic framework to direct the bond-breaking event.
One effective strategy is the oxidative scission of a C-C single bond at an α-dicarbonyl moiety. This has been achieved through several methods, including:
Hypervalent Iodine-Mediated Oxidation: Using reagents like phenyliodine(III) diacetate (PIDA) in the presence of an alcohol can cleave the bond between the two carbonyls to furnish a diester on a cyclohexene core. nih.gov
Schmidt Reaction: Treatment with trimethylsilyl (B98337) azide (B81097) (TMSN₃) and a strong acid like trifluoromethanesulfonic acid (TfOH) can induce a rearrangement and cleavage to yield a lactam-lactone framework. nih.gov
Beckmann-type Fragmentation: This approach can also be utilized to achieve oxidative cleavage, expanding the toolkit for transforming the bicyclic adducts. nih.gov
These chemoselective cleavage reactions are particularly valuable as they often leave the olefin within the newly formed six-membered ring intact, allowing for further synthetic manipulations. nih.gov
| Cleavage Method | Reagents | Substrate Feature | Product Type |
| Hypervalent Iodine Oxidation | PIDA, Methanol | α-dimethoxyketone | Diester |
| Schmidt Reaction | TMSN₃, TfOH | α-dimethoxyketone | Lactam-lactone |
This table summarizes modern cleavage reactions performed on functionalized bicyclo[2.2.2]octenone systems. nih.gov
Stereomutation Processes within Bicyclic Systems
Stereomutation, the interchange of stereoisomers, in bicyclic systems such as the bicyclo[2.2.2]octenone framework, can occur through various mechanistic pathways. Research on related bicyclic compounds indicates that these processes are often competitive with skeletal rearrangements and fragmentations, with the dominant pathway being influenced by factors such as substitution patterns and the nature of the energetic input (thermal or photochemical).
A pivotal mechanism implicated in the stereomutation of related bicyclic systems is the formation of a diradical intermediate. figshare.comresearchgate.net Thermal studies on bicyclo[4.2.0]oct-2-enes, which are known to isomerize to bicyclo[2.2.2]oct-2-enes, have shown that one-centered stereomutation, or epimerization, is a dominant process. figshare.comresearchgate.net This epimerization is proposed to proceed through a long-lived and conformationally flexible diradical intermediate. figshare.comresearchgate.net In the context of this compound, this suggests a plausible pathway for the inversion of stereocenters under thermal conditions.
The table below summarizes the key thermal processes observed in a related bicyclic system, highlighting the prevalence of stereomutation.
| Process | Description | Mechanistic Intermediate |
| One-Centered Stereomutation (Epimerization) | Inversion of the stereochemical configuration at a single carbon center. | Long-lived, conformationally promiscuous diradical |
| documentsdelivered.comnih.gov Sigmatropic Rearrangement | A pericyclic reaction involving the migration of a sigma bond across a pi system. | Diradical intermediate |
| Fragmentation | Cleavage of the bicyclic ring system into smaller molecules. | Diradical intermediate |
Data derived from studies on bicyclo[4.2.0]oct-2-enes, precursors to the bicyclo[2.2.2]octene framework. figshare.comresearchgate.net
In addition to thermal processes, photochemical rearrangements are also a significant aspect of the chemistry of bicyclo[2.2.2]octenones. beilstein-journals.org For instance, certain bicyclo[2.2.2]oct-5-en-2-ones with specific chromophores have been observed to undergo regioselective photoinduced 1,5-phenyl migration, leading to the formation of vinyl ketenes. beilstein-journals.org While these represent significant skeletal rearrangements rather than simple stereomutations, they underscore the reactivity of the bicyclo[2.2.2]octenone core and the potential for complex transformations under photochemical conditions.
The stereoselectivity of reactions involving bicyclo[2.2.2]octenones is also a critical area of investigation. For example, the Diels-Alder reaction, a common method for synthesizing these bicyclic systems, is subject to stereochemical control that can be influenced by the nature of the dienophiles and the reaction conditions. acs.org Furthermore, enantioselective syntheses of bicyclo[2.2.2]octenones have been achieved through methods such as copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade, highlighting the importance of stereocontrol in the synthesis of these compounds. nih.govnih.gov
While direct evidence for the specific stereomutation pathways of this compound is limited, the established principles from related bicyclic systems provide a strong foundation for predicting its behavior. The propensity for diradical-mediated epimerization under thermal stress is a key mechanistic consideration for understanding the stereochemical lability of this compound.
Stereochemical Aspects and Regioselectivity in 4 Methoxybicyclo 2.2.2 Oct 5 En 2 One Chemistry
Diastereoselectivity in Synthetic Transformations
Diastereoselectivity is a key consideration in the synthesis of substituted bicyclo[2.2.2]octenone systems. The relative orientation of substituents on the bicyclic core is often established during the initial cycloaddition reaction and dictates the stereochemical outcome of subsequent transformations.
The synthesis of the bicyclo[2.2.2]octene skeleton is commonly achieved through a Diels-Alder reaction, a [4+2] cycloaddition. In the context of forming 4-Methoxybicyclo[2.2.2]oct-5-en-2-one and its derivatives, the reaction typically involves a substituted 1,3-cyclohexadiene (B119728) and a ketene (B1206846) equivalent or a substituted dienophile. The facial selectivity of this cycloaddition determines the formation of endo or exo diastereomers.
Generally, in Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile. youtube.comnih.gov This interaction stabilizes the endo transition state, leading to its faster formation at lower temperatures. youtube.com Conversely, the exo product is often the thermodynamically more stable isomer because it minimizes steric repulsion by orienting the dienophile's substituents away from the diene's ring system. youtube.comnih.gov
For instance, the synthesis of 1-methoxybicyclo[2.2.2]oct-5-en-2-one, a closely related precursor, can be achieved via the reaction of 1-methoxy-1,4-cyclohexadiene with 2-chloroacrylonitrile. google.com The selectivity of such reactions can be influenced by several factors including temperature, Lewis acid catalysis, and the specific substituents on both the diene and dienophile. caltech.edu While the endo rule provides a general guideline, exceptions exist, and high exo selectivity can be achieved through careful control of reaction conditions and substituent choice. nih.gov
| Factor | Effect on Selectivity | Rationale | Reference |
|---|---|---|---|
| Temperature | Lower temperatures favor the kinetic endo product. Higher temperatures can lead to the thermodynamic exo product. | The endo transition state is lower in energy due to secondary orbital interactions, but the exo product is sterically less hindered and more stable. | youtube.com |
| Lewis Acid Catalysis | Can enhance both reaction rate and stereoselectivity, often favoring the endo adduct. | Coordination of the Lewis acid to the dienophile can lower the LUMO energy and accentuate secondary orbital interactions. | caltech.edu |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor the endo transition state, leading to increased exo selectivity. | Increased steric repulsion in the more compact endo transition state. | nih.gov |
| Solvent | Solvent polarity can influence the stability of the transition states. | Differential solvation of the polar transition states can alter the energy gap between the endo and exo pathways. |
The cycloaddition reactions often yield a mixture of endo and exo diastereomers. google.com The separation of these isomers is crucial for obtaining stereochemically pure material for subsequent synthetic steps. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed for this purpose.
For example, diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide, formed via a Diels-Alder reaction, were successfully separated by column chromatography on silica (B1680970) gel, followed by repeated recrystallizations to obtain the pure racemates. nih.gov Similarly, the diastereomeric products of (1S, 4S, 8R)-1,8-Dimethyl-8-methoxybicyclo[2.2.2]oct-5-en-2-one and its (8S) isomer were separated by flash chromatography. amazonaws.com
The characterization and assignment of the relative stereochemistry of the separated diastereomers are typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as COSY and NOESY, are particularly powerful in elucidating the spatial relationships between protons in the bicyclic framework. In cases of ambiguity, X-ray crystallography can provide definitive structural proof. nih.gov
Regiochemical Control in Functionalization and Rearrangement Processes
Once the stereochemically defined this compound scaffold is in hand, subsequent reactions must proceed with high regiochemical control. The methoxy (B1213986) group and the carbonyl function exert significant directing effects on various transformations.
An important reaction of bicyclo[2.2.2]octenone systems is the oxy-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement that proceeds under anionic conditions. For example, 2-vinyl-2-hydroxybicyclo[2.2.2]oct-5-enes, upon treatment with potassium hydride, undergo a rearrangement to form hexahydronaphthalenone derivatives. chemistry-chemists.com The regiochemical outcome is precisely controlled by the molecular architecture, where the C1-C6 bond cleaves and a new C4-C8 bond forms. The presence of the methoxy group at the bridgehead position in this compound would be expected to influence the stability of intermediates and transition states in such rearrangements, potentially directing the course of the reaction.
Furthermore, derivatives such as chiral 1-hydroxybicyclo[2.2.2]oct-5-en-2-carboxylates, which can be derived from methoxybicyclo[2.2.2]octene precursors, undergo an unusual rearrangement to form 4-(2-carbalkoxyethyl)-2-cyclohexenones upon acid treatment. google.com This process highlights how the inherent strain and functionality of the bicyclic system can be harnessed to control the regiochemistry of complex bond reorganizations.
Enantioselective Synthesis and Resolution of Chiral Intermediates
As this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often a primary goal for its use in asymmetric synthesis. This can be achieved either through enantioselective synthesis or by resolution of a racemic mixture.
Enantioselective synthesis of the bicyclo[2.2.2]octenone core can be accomplished through asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries. Recent advances have focused on organocatalytic and metal-mediated approaches. For instance, a highly enantioselective synthesis of bicyclo[2.2.2]octenones has been developed via a copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization cascade. nih.gov Another approach utilizes a chiral oxaziridinium organocatalyst for the ortho-hydroxylative dearomatization of phenols, which then dimerize with high enantioselectivity. nih.gov
Alternatively, racemic mixtures of bicyclo[2.2.2]octene derivatives can be resolved into their constituent enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. A documented example is the resolution of racemic endo- or exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid. google.com This is achieved by crystallization of the diastereomeric salt formed with (+)-ephedrine for the (-)-endo acid or (-)-ephedrine for the (-)-exo acid. google.com Subsequent treatment of the separated salt with aqueous acid liberates the enantiomerically pure carboxylic acid, which can then be converted to the target ketone. google.com Kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, is another powerful strategy. beilstein-journals.org
| Method | Description | Example | Reference |
|---|---|---|---|
| Asymmetric Diels-Alder | Use of chiral catalysts (e.g., Lewis acids, organocatalysts) or chiral auxiliaries to induce facial selectivity in the cycloaddition. | Organocatalytic tandem o-HPD-[4+2] reaction using a chiral oxaziridinium catalyst. | nih.gov |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization). | Resolution of racemic 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid using (+)- or (-)-ephedrine. | google.com |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of the racemic mixture at a faster rate, allowing for separation. | Chiral isothiourea-catalyzed acylation of racemic alcohols. | beilstein-journals.org |
Spectroscopic Elucidation Methodologies for 4 Methoxybicyclo 2.2.2 Oct 5 En 2 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one and its analogs. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the complete chemical structure.
Proton (¹H) NMR spectroscopy provides crucial information about the electronic environment and connectivity of protons within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are indicative of the unique bicyclo[2.2.2]octenone framework.
In a typical ¹H NMR spectrum of a this compound derivative, the olefinic protons on C5 and C6 resonate in the downfield region, typically between 6.0 and 6.5 ppm. The bridgehead protons at C1 and C4 show characteristic chemical shifts, and the methoxy (B1213986) group protons appear as a sharp singlet, usually around 3.3-3.5 ppm. The remaining methylene (B1212753) protons of the bicyclic system appear as complex multiplets in the upfield region.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5/H6 | 6.07 - 6.28 | dd | 8.8, 6.5 |
| H1 | 2.54 - 2.64 | m | |
| OCH₃ | 3.28 | s |
Note: The data presented is a generalized representation from various sources and may vary for specific derivatives.
Carbon-13 (¹³C) NMR spectroscopy is instrumental in confirming the regiochemistry of the molecule by providing information about the carbon skeleton. The chemical shift of each carbon atom is dependent on its hybridization and its chemical environment.
For this compound, the carbonyl carbon (C2) exhibits a characteristic downfield signal around 200 ppm. The olefinic carbons (C5 and C6) typically appear between 130 and 136 ppm. The quaternary carbon attached to the methoxy group (C4) and the other bridgehead carbon (C1) have distinct chemical shifts, while the methylene carbons of the bicyclic rings resonate at higher field strengths. The methoxy carbon itself gives a signal around 51 ppm. oup.com
Table 2: Representative ¹³C NMR Data for this compound and its Analogs
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | ~199.8 |
| C5/C6 (=CH) | 130.59 - 134.39 |
| C4 (C-OCH₃) | ~81.44 |
| C1 | ~48.61 |
| OCH₃ | ~51.31 |
Note: The data is a compilation from various bicyclo[2.2.2]octenone derivatives and serves as a representative example. oup.com
While ¹H and ¹³C NMR are excellent for establishing connectivity and regiochemistry, advanced 2D NMR techniques are often necessary to elucidate the stereochemistry of substituted bicyclo[2.2.2]octenone derivatives.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon framework. This is particularly useful for assigning the complex multiplets of the methylene bridge protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons. Through-space correlations between protons can establish their relative stereochemistry, such as the endo or exo orientation of substituents on the bicyclic frame.
These advanced techniques, used in combination, provide a comprehensive three-dimensional picture of the molecule, which is essential for the complete stereochemical assignment of complex derivatives of this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The most prominent and diagnostic peak in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For the bicyclo[2.2.2]octenone system, this peak typically appears in the range of 1730-1746 cm⁻¹. rsc.org The exact position can be influenced by ring strain and the electronic effects of other substituents.
Other characteristic absorptions include:
C=C stretch: A medium intensity band for the alkene double bond, usually found around 1630-1650 cm⁻¹.
C-O stretch: A strong absorption for the ether linkage of the methoxy group, typically in the region of 1050-1150 cm⁻¹.
C-H stretches: Absorptions for sp² hybridized C-H bonds of the alkene and sp³ hybridized C-H bonds of the bicyclic framework are observed above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) |
|---|---|---|
| Ketone | C=O stretch | 1730 - 1746 |
| Alkene | C=C stretch | 1630 - 1650 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental compositions. The confirmation of the calculated molecular formula for a given structure by HRMS is a standard and essential step in the characterization of new derivatives of this compound. rsc.org
Theoretical and Computational Studies on 4 Methoxybicyclo 2.2.2 Oct 5 En 2 One Systems
Strain Energy Analysis in Bridged Bicyclic Systems
Bridged bicyclic systems like the bicyclo[2.2.2]octane framework are inherently strained due to the geometric constraints imposed by the bridges. This ring strain is a critical factor that influences both the thermodynamic stability and the kinetic reactivity of the molecule. ucla.edunih.gov
Computational chemistry allows for the quantification of this strain energy. The thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene, for example, involves a rearrangement where strain is redistributed. researchgate.net In the context of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one, the strain energy influences the energy of radical intermediates. As seen in the rearrangement to the bicyclo[3.2.1]octyl system, the reaction proceeds to a less strained framework, which contributes to the thermodynamic driving force. ucla.edu A computational study on a thiol-mediated acyl radical reaction of bicyclo[2.2.2]octenone revealed that ring strain plays a critical role in determining whether the reaction yields a rearrangement product or a cyclization product. nih.gov This demonstrates that a thorough analysis of strain energy is essential for predicting reaction outcomes in these complex structures.
Predictive Modeling for Chemical Reactivity and Selectivity
Modern computational chemistry is increasingly focused on developing predictive models for chemical reactivity, often employing machine learning techniques. nih.gov These models aim to predict reaction outcomes, such as regioselectivity and stereoselectivity, based on molecular structure and computed descriptors. nih.govchemrxiv.org
For a molecule like this compound, predictive models could be developed to forecast its behavior in various reactions. Such models often combine machine-learned reaction representations with quantum mechanical descriptors (e.g., atomic charges, Fukui indices) to achieve high accuracy. rsc.orgmit.edu By training these models on large datasets of known reactions, they can learn the subtle electronic and steric patterns that govern reactivity. nih.gov For instance, a model could predict the major site of electrophilic attack or the stereochemical outcome of a reduction reaction. The development of such platforms, which can predict outcomes from simple structural inputs, has the potential to significantly accelerate the discovery and optimization of new synthetic methods. chemrxiv.orgrsc.org
Applications of 4 Methoxybicyclo 2.2.2 Oct 5 En 2 One in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecular Architectures
Substituted bicyclo[2.2.2]oct-5-en-2-ones are highly valuable building blocks in organic chemistry. Their rigid structure provides a predictable stereochemical platform for a range of chemical manipulations. The inherent ring strain and the strategic placement of functional groups in 4-methoxybicyclo[2.2.2]oct-5-en-2-one facilitate a number of powerful synthetic operations, including rearrangements and cycloadditions.
The β,γ-unsaturation within the bicyclic system is a key feature, enabling photochemical reactions such as the oxa-di-π-methane rearrangement, which can be used to construct intricate fused-ring systems. This photorearrangement typically leads to the formation of tricyclic skeletons, specifically the tricyclo[3.3.0.0²,⁸]octan-3-one framework, which is a common core in various natural products. Furthermore, the ketone and enol ether functionalities serve as handles for introducing a wide array of substituents and for initiating ring-expansion or ring-contraction cascades. These compounds are frequently synthesized via Diels-Alder reactions between a substituted cyclohexadiene and a ketene (B1206846) equivalent, providing a reliable route to this versatile scaffold.
The strategic importance of this building block is underscored by its application in reactions that proceed through radical or cationic intermediates, where the bicyclic framework can control the stereochemical outcome of the reaction. The ability to manipulate the bridgehead position, often considered inert, further expands the synthetic utility of these compounds, allowing for the introduction of substituents at otherwise inaccessible locations.
Role as a Precursor in Natural Product Total Synthesis
The structural motifs accessible from this compound and its derivatives are prevalent in a variety of natural products. Consequently, this compound has been extensively used as a key precursor in the total synthesis of several complex bioactive molecules.
The synthesis of tricyclic sesquiterpenes has been a fertile ground for demonstrating the synthetic utility of bicyclo[2.2.2]octenone derivatives.
allo-Cedrol (Khusiol): The sesquiterpene alcohol (+)-allo-cedrol and its optical antipode, (-)-khusiol, feature a unique bicyclo[2.2.2]octane framework fused to a five-membered ring. A synthetic strategy towards (±)-allo-cedrol has been developed that hinges on the bridgehead substitution of 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivatives. This approach provides a novel method for preparing key tricyclic intermediates required for the total synthesis of this class of sesquiterpenes. The methodology allows for the construction of the characteristic bridged methyl group and the fused ring system central to the natural product's architecture.
Nakafuran-8: The marine metabolite (±)-nakafuran-8 is a furanosesquiterpene that possesses a bicyclo[4.2.2]decane skeleton and exhibits antifeedant properties. The first total synthesis of this complex molecule was achieved through a rearrangement strategy starting from an appropriately substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivative. The synthesis involved a key pinacol-type rearrangement to form a bicyclo[3.2.1]octenone, followed by further transformations and a ring enlargement to construct the target bicyclo[4.2.2]decane core.
| Natural Product | Key Synthetic Strategy from Bicyclo[2.2.2]octenone Core |
| (±)-allo-Cedrol (Khusiol) | Bridgehead substitution of a 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivative to construct the fused tricyclic system. |
| (±)-Nakafuran-8 | Pinacol-type rearrangement and subsequent ring enlargement of a substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-one. |
Diquinanes, which are molecules containing a fused five-five ring system (bicyclo[3.3.0]octane), are a common structural motif in many sesquiterpene natural products. The bicyclo[2.2.2]oct-5-en-2-one skeleton serves as an excellent precursor for diquinane synthesis through photochemical rearrangements.
The oxa-di-π-methane rearrangement, a photochemical-acyl migration, of β,γ-unsaturated ketones like this compound provides a direct route to [5-5] fused-ring derivatives. This transformation has been successfully applied in the formal total synthesis of triquinane sesquiterpenes such as (±)-modhephene and (±)-isocomene. The strategy relies on the efficient conversion of the bicyclo[2.2.2]octane framework into the more complex diquinane or triquinane skeleton, highlighting the power of this photochemical approach in natural product synthesis.
The utility of this compound extends to the synthesis of larger, more complex natural products like nor-triterpenes. Pfaffic acid, a novel hexacyclic nortriterpenoid isolated from the Brazilian plant Pfaffia paniculata, exhibits significant inhibitory effects on various cancer cell lines.
A key feature of Pfaffic acid is its DEF ring system, which incorporates a unique and highly intriguing tricyclo[4.4.0.0²,⁸]decane carbocycle. A successful synthesis of this complex DEF ring fragment has been accomplished using 1-methoxy-5-methylbicyclo[2.2.2]oct-5-en-2-one as a starting material. The synthesis employed a novel tandem 5-exo-trig-vinyl-3-exo-radical cyclization-rearrangement reaction to construct the target tricyclic system, demonstrating the value of the bicyclo[2.2.2]octenone scaffold in accessing complex polycyclic architectures through radical-mediated pathways.
Employment in the Design and Synthesis of Chemically-Derived Scaffolds for Medicinal Chemistry Research
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the design of new therapeutic agents and chemical probes. By decorating the bicyclic framework with various functional groups, chemists can create libraries of compounds with diverse spatial arrangements of pharmacophores, which can be used to probe biological systems and identify new drug leads.
The bicyclo[2.2.2]octane skeleton is a key component in a variety of biologically active compounds, including adenosine (B11128) receptor antagonists and antiviral agents. The ability to synthesize a wide range of substituted bicyclo[2.2.2]octane derivatives from precursors like this compound is therefore of significant interest in medicinal chemistry.
Development of Novel Synthetic Routes to Drug-like Molecules (e.g., anxiolytic structural analogs)
The bicyclo[2.2.2]octene framework, a core component of this compound, has been identified as a promising scaffold for the development of new therapeutic agents, including those with potential anxiolytic (anti-anxiety) properties. Researchers have synthesized a variety of N-substituted cyclic imides derived from bicyclo[2.2.2]octene structures with the aim of creating new analogs of existing anxiolytic drugs like tandospirone.
In one stream of research, derivatives of 1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide bearing a 4-aryl-1-piperazinylbutyl group attached to the imide nitrogen were synthesized. researchgate.net This work is part of a broader effort to design new anxiolytics by modifying the chemical structure of known active compounds. researchgate.netnih.gov The rigid bicyclic core is thought to properly orient the pharmacophoric elements, such as the arylpiperazine moiety, for effective interaction with their biological targets, which are often serotonin (B10506) receptors. researchgate.net
Further studies have explored the synthesis of N-hydroxy-1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide derivatives, also with expected anxiolytic and antidepressive activities. researchgate.netccij-online.org The design of these compounds was inspired by the structures of new-generation anxiolytics like buspirone (B1668070) and gepirone, which are known to interact with 5-HT1A receptors. researchgate.net The synthetic strategy often involves a Diels-Alder reaction to construct the core bicyclo[2.2.2]octene skeleton, followed by functionalization to introduce the desired side chains. researchgate.net
The following table summarizes key structural motifs and their intended therapeutic targets in the development of these drug-like molecules.
| Core Scaffold | Key Functional Group | Target Class/Activity |
| 1-Methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | 4-Aryl-1-piperazinylbutyl | Anxiolytic |
| N-Hydroxy-1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | 4-Aryl/heteroaryl-piperazinylalkyl | Anxiolytic, Antidepressant |
| 1-Ethoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | N-substituted imides | Anxiolytic |
These synthetic endeavors highlight the importance of the this compound framework as a starting point for creating structurally novel compounds with the potential for therapeutic applications in neuropsychiatric disorders.
Scaffolds for Investigating Ligand-Receptor Interactions in a Chemical Context via Theoretical Models
The conformationally restricted nature of the bicyclo[2.2.2]octene scaffold makes it an excellent tool for probing and understanding the intricacies of ligand-receptor interactions. By providing a rigid core, this framework reduces the conformational flexibility of a molecule, which can be advantageous in drug design as it minimizes the entropic penalty upon binding to a target. nih.govnih.gov This rigidity allows for the precise positioning of key interacting functional groups, facilitating the study of molecular recognition processes. nih.gov
Theoretical models and computational chemistry have become indispensable in this area of research. Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are employed to predict and analyze how molecules based on the bicyclo[2.2.2]octene scaffold interact with their biological targets at an atomic level. nih.govresearchgate.net
For instance, in the pursuit of inhibitors for the SARS-CoV-2 main protease (3CLpro), a rigid bicyclo[2.2.2]octene scaffold fused to N-substituted succinimides was designed and synthesized. nih.govresearchgate.net Molecular docking studies were used to predict how these novel compounds would fit into the active site of the protease. nih.govresearchgate.net Subsequently, molecular dynamics simulations were performed to understand the dynamic behavior of the ligand-protein complex over time, revealing how the ligand's conformation adapts within the binding pocket. nih.gov These simulations, combined with dynamic pharmacophore (dynophore) analyses, provide a detailed picture of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govresearchgate.net
Another theoretical study investigated the interaction of 27 different bicyclo derivatives, including 1-methoxybicyclo[2.2.2]oct-5-en-2-one, with Vascular Endothelial Growth Factor (VEGF) receptors as a potential strategy for cancer treatment. ccij-online.org This research utilized a theoretical model to determine the coupling of these bicyclo compounds with VEGFR-1, VEGFR-2, and VEGFR-3, suggesting that these derivatives could act as anticancer agents by modulating the expression of these receptors. ccij-online.org
The table below outlines various theoretical modeling techniques and their applications in studying bicyclo[2.2.2]octene-based ligands.
| Theoretical Method | Application | Insights Gained |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its target. | Identification of key interacting residues; initial assessment of binding affinity. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-receptor complex over time. | Understanding of conformational changes upon binding; assessment of complex stability. nih.govresearchgate.net |
| Dynophore Analysis | Maps the dynamic pharmacophoric features of a ligand during an MD simulation. | Provides a statistical overview of crucial intermolecular interactions. nih.govresearchgate.net |
| Endpoint Free Energy Calculations (e.g., MM-GBSA) | Estimates the binding free energy of a ligand to its receptor. | Quantitative prediction of binding affinity to rank potential drug candidates. researchgate.net |
| Quantum Mechanical (QM) Methods | Provides a more accurate description of the electronic interactions between ligand and receptor. | Refined understanding of interaction energies, polarization, and charge transfer effects. lu.se |
These computational approaches, applied to the rigid bicyclo[2.2.2]octene scaffold, are powerful tools in modern drug discovery. They not only help in rationalizing the activity of synthesized compounds but also guide the design of future molecules with improved potency and selectivity. The use of this compound and its derivatives in such studies underscores their significance as platforms for fundamental investigations into molecular recognition.
Q & A
Q. What are common synthetic routes for 4-Methoxybicyclo[2.2.2]oct-5-en-2-one?
- Methodological Answer : The compound is synthesized via multiple strategies:
- Diels-Alder Reaction : Cycloaddition between substituted silyloxycyclohexa-1,3-dienes and dibenzoyl acetylene, followed by hydrolysis of the silyloxy adduct .
- Wittig Reaction : Phosphorane intermediates react with carbonyl compounds, yielding bicyclic ketones after purification via silica gel filtration .
- Intramolecular Aldol Reaction : Optimized for enantioselective synthesis, producing high-purity intermediates through crystallization-induced diastereomer transformation (CIDT) .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Structural validation relies on:
- Infrared Spectroscopy (IR) : Characteristic carbonyl (C=O) stretching at ~5.78 µm and conjugated enone absorption at ~6.2 µm .
- X-ray Crystallography : For derivatives, precise bond angles and stereochemistry are resolved using crystallographic data .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 122 for the core bicyclo[2.2.2]octenone framework) confirm molecular weight .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Storage : Maintain at 2–8°C in airtight containers to prevent degradation or unintended reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
- Methodological Answer :
- CIDT Strategy : Intramolecular aldol reactions of in situ-generated ketone aldehydes yield solid intermediates (e.g., (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one) with >99.5% enantiomeric ratio. Dehydration conditions (e.g., acid catalysis) must be screened to preserve chirality .
- Process Scalability : Avoid chromatography by leveraging crystallization for purity, enabling kilogram-scale production .
Q. What strategies enable functionalization at bridgehead positions?
- Methodological Answer :
- Electron-Acceptor Groups : Introduce bulky substituents (e.g., phenyl, isopropenyl) via Diels-Alder reactions to modulate reactivity and stability .
- Photochemical Modifications : Irradiation of bridgehead-substituted enones generates stable ketenes, useful for further derivatization .
Q. How do solvent choices impact reaction scalability and yield?
- Methodological Answer :
- 2-MeTHF : This renewable solvent achieves >98% yield in Diels-Alder reactions, minimizes side reactions, and simplifies post-reaction purification .
- Hexane : Preferred for IR spectroscopy due to minimal interference with carbonyl signals .
Q. What are the photochemical behaviors of this compound derivatives?
- Methodological Answer :
- Ketene Formation : UV irradiation of electron-deficient bridgehead enones produces exceptionally stable ketenes, confirmed via trapping experiments and NMR .
- Reaction Screening : Microwave-assisted thermolysis accelerates tandem retro-Diels-Alder/Diels-Alder cycloadditions, enabling rapid exploration of photoproducts .
Q. What process optimization strategies are critical for large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
